Upadacitinib Tartrate
Description
Overview of JAK-STAT Signaling Pathways in Immune Regulation
The JAK-STAT signaling pathway is a crucial chain of protein interactions within a cell that translates chemical signals from outside the cell into gene activation in the nucleus. wikipedia.org This pathway is integral to processes such as immunity, cell division, and cell death. wikipedia.org The key components of this pathway are Janus kinases (JAKs), Signal Transducer and Activator of Transcription (STAT) proteins, and the receptors that bind to external chemical signals. wikipedia.org
The process begins when cytokines, which are small proteins crucial for cell signaling and major drivers of autoimmune responses, bind to their specific transmembrane receptors. ijdvl.comnih.gov This binding event activates the receptor-associated JAKs. nih.gov The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). wikipedia.orgresearchgate.net Upon activation, JAKs phosphorylate the cytokine receptors, creating docking sites for latent STAT proteins in the cytoplasm. nih.gov The JAKs then phosphorylate the STATs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to initiate the transcription of target genes. ijdvl.comnih.gov
This pathway is fundamental for the function of many cytokines essential for immune responses. nih.gov For instance, JAK-STAT signaling can activate STATs that regulate genes involved in the division, survival, activation, and recruitment of immune cells. wikipedia.org Different STAT proteins have distinct roles; for example, STAT1 can promote inflammation, while STAT5 can drive the formation of white blood cells. wikipedia.org Given their central role, dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including inflammatory conditions and cancers. wikipedia.orgfrontiersin.org
Evolution of JAK Inhibitors: From Pan-JAK to Selective Inhibition
The development of Janus kinase (JAK) inhibitors has progressed from broad-acting agents to more targeted therapies. The initial, or first-generation, JAK inhibitors are considered "pan-JAK" or non-selective because they inhibit multiple JAK isoforms. ijdvl.com As the understanding of the specific roles of each JAK enzyme has grown, second-generation inhibitors have been designed to be more selective for individual JAK isoforms. ijdvl.combmj.com
First-Generation (Pan-JAK) Inhibitors: These inhibitors, such as tofacitinib (B832) and baricitinib, target multiple JAK enzymes simultaneously. ijdvl.com Tofacitinib, the first JAK inhibitor approved for autoimmune diseases, primarily inhibits JAK1 and JAK3, with some activity against JAK2. ijdvl.com Baricitinib demonstrates inhibitory activity against JAK1 and JAK2. ijdvl.com The broad inhibition of multiple JAKs can effectively block signaling from a wide range of cytokines. ijdvl.combmj.com
Second-Generation (Selective) Inhibitors: The development of selective JAK inhibitors was driven by the principle of targeting specific inflammatory pathways more precisely, with the aim of improving efficacy and potentially reducing side effects associated with inhibiting multiple JAKs. ijdvl.comnih.gov These newer agents are designed to preferentially inhibit a single JAK isoform, such as JAK1. ijdvl.com Upadacitinib (B560087) and filgotinib (B607452) are examples of inhibitors that show greater selectivity for JAK1 over other JAK family members. bmj.com This selectivity is often more pronounced in cellular assays than in purely biochemical kinase assays. bmj.com
The evolution towards more selective JAK inhibition reflects a deeper understanding of the distinct functions of each JAK enzyme in immune and hematopoietic processes. nih.gov While pan-JAK inhibitors have demonstrated clinical efficacy, the development of selective inhibitors represents a strategic approach to refine the therapeutic targeting of the JAK-STAT pathway. researchgate.netnih.gov
Table 1: Evolution of JAK Inhibitors
| Generation | Type | Examples | Primary Targets |
|---|---|---|---|
| First | Pan-JAK | Tofacitinib, Baricitinib, Ruxolitinib, Peficitinib | Multiple JAK isoforms (e.g., JAK1, JAK2, JAK3) |
| Second | Selective | Upadacitinib, Filgotinib, Abrocitinib | Specific JAK isoforms (e.g., JAK1) |
Rationale for Selective JAK1 Inhibition in Modulating Inflammatory Pathways
The rationale for developing inhibitors that selectively target Janus kinase 1 (JAK1) is rooted in the pivotal role this specific enzyme plays in signaling for a wide array of pro-inflammatory cytokines. nih.govresearchgate.net By focusing on JAK1, these inhibitors aim to modulate key inflammatory pathways implicated in various autoimmune diseases while potentially sparing the functions of other JAK isoforms that are crucial for different biological processes. acs.orgbmj.com
JAK1 is a critical component in the signaling pathways of numerous cytokines involved in inflammation, including interleukin-6 (IL-6), interferons, and cytokines that use the common gamma chain (γc) receptor subunit. researchgate.netbmj.com Inhibition of JAK1 can therefore effectively disrupt these inflammatory cascades. researchgate.netfrontiersin.org For example, in cutaneous lupus erythematosus (CLE), a disease driven by interferons, both keratinocytes and immune cells in inflamed skin show strong expression of activated JAK1. frontiersin.org Selective inhibition of JAK1 has been shown to significantly reduce the expression of pro-inflammatory mediators in this context. frontiersin.org
A key advantage of selective JAK1 inhibition is the potential to preserve the signaling of other JAKs. For instance, JAK2 is involved in erythropoiesis (the production of red blood cells), and its inhibition can be associated with anemia. bmj.com JAK3 is primarily expressed in hematopoietic cells and is crucial for lymphocyte development; its inhibition can lead to broader immunosuppression. nih.govwikipedia.org Therefore, by selectively targeting JAK1, it is possible to achieve a therapeutic effect on inflammatory processes while minimizing interference with the homeostatic functions mediated by JAK2 and JAK3. bmj.commedchemexpress.com
Furthermore, research suggests that selective JAK1 inhibition can maintain certain anti-inflammatory signals. For instance, sparing JAK1 function allows for the preservation of JAK1-dependent anti-inflammatory signaling, such as the suppressive functions of IL-10. acs.org This nuanced approach of targeting specific components of the JAK-STAT pathway underscores the strategic development of selective JAK1 inhibitors for the treatment of immune-mediated inflammatory diseases. oup.compharmacompass.com
Historical Context of Upadacitinib Tartrate Discovery and Development
Upadacitinib, also known as ABT-494, was discovered and developed by Abbott Laboratories and its subsequent spin-off, AbbVie. springer.com The development of upadacitinib was part of a broader effort to create more selective Janus kinase (JAK) inhibitors. drugbank.com The underlying goal was to design a molecule that could effectively treat autoimmune inflammatory diseases by targeting the JAK1 enzyme with high specificity, thereby potentially offering an improved therapeutic profile compared to less selective, or "pan-JAK," inhibitors. pharmacompass.comportico.org
The discovery of the role of the JAK-STAT pathway as a key driver of immune-mediated conditions provided the therapeutic rationale for targeting these enzymes. pharmacompass.comdrugbank.com The development of selective JAK1 inhibitors like upadacitinib was a strategic move to reduce dose-related toxicities observed with some pan-JAK inhibitors without compromising efficacy. pharmacompass.comdrugbank.com
In vitro studies demonstrated that upadacitinib has a higher selectivity for inhibiting JAK1 compared to JAK2 and JAK3. portico.org Specifically, in cellular assays, upadacitinib showed approximately 74-fold greater selectivity for JAK1 over JAK2. medchemexpress.com This selectivity was a key feature guiding its development for a range of systemic autoimmune inflammatory diseases. portico.org
Following preclinical studies, upadacitinib entered clinical trials and demonstrated efficacy in patients with rheumatoid arthritis and inflammatory bowel disease. portico.org It received its first FDA approval in August 2019 for the treatment of rheumatoid arthritis. drugbank.com Subsequently, its approval was expanded to include other conditions such as psoriatic arthritis, atopic dermatitis, ulcerative colitis, and ankylosing spondylitis. bmj.comdrugbank.com The European Commission and Health Canada also granted approval in December 2019. drugbank.com Upadacitinib is marketed under the brand name RINVOQ®. drugbank.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O.C4H6O6.4H2O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10;;;;/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10);4*1H2/t10-,11+;1-,2-;;;;/m11..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZVDXOTDYECD-ARKNDKGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33F3N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1607431-21-9 | |
| Record name | Upadacitinib tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607431219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UPADACITINIB TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KCW9IQM02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology of Upadacitinib Tartrate
Mechanism of Action: Selective Janus Kinase 1 Inhibition
Upadacitinib (B560087) functions by selectively inhibiting the Janus kinase 1 (JAK1) enzyme. numberanalytics.com The JAK family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses. drugbank.comd-nb.info By targeting JAK1, upadacitinib interferes with these signaling cascades, leading to a reduction in inflammation. numberanalytics.com
Upadacitinib demonstrates potent and selective inhibition of the JAK1 isoform. numberanalytics.comtocris.com Enzymatic assays have shown that upadacitinib inhibits JAK1 with a half-maximal inhibitory concentration (IC50) of 43 to 47 nM. tocris.commedchemexpress.com This high potency against JAK1 is a key feature of its molecular profile.
Upadacitinib was specifically engineered to be more selective for JAK1 over the other JAK isoforms. tandfonline.com This selectivity is thought to provide a more targeted anti-inflammatory effect while potentially minimizing side effects associated with the inhibition of other JAKs. tandfonline.com
In enzymatic assays, upadacitinib shows significantly lower potency against JAK2, JAK3, and TYK2 compared to JAK1. nih.gov The IC50 values highlight this selectivity, with upadacitinib being more potent against JAK1 and JAK2 compared to JAK3 and TYK2. rinvoqhcp.com
Cellular assays further confirm this selectivity profile. Upadacitinib has been shown to be over 40-fold more selective for JAK1 compared to JAK2, approximately 130-fold more selective for JAK1 versus JAK3, and around 190-fold more selective for JAK1 versus TYK2. tandfonline.comresearchgate.net Another study reported a 74-fold selectivity for JAK1 over JAK2. medchemexpress.com
Interactive Table: In Vitro Selectivity of Upadacitinib Against JAK Isoforms
| JAK Isoform | Enzymatic Assay IC50 (μM) nih.gov | Cellular Assay IC50 (μM) researchgate.net | Fold Selectivity vs. JAK1 (Cellular Assay) tandfonline.comresearchgate.net |
| JAK1 | 0.043 | 0.014 | - |
| JAK2 | 0.12 | 0.593 | >40 |
| JAK3 | 2.3 | ~2.1 | ~130 |
| TYK2 | 4.7 | ~4.7 | ~190 |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.
Upadacitinib acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site within the catalytic domain of the JAK1 enzyme. nih.govpatsnap.compatsnap.com This binding action prevents ATP from accessing the site, thereby inhibiting the kinase activity of JAK1 and the subsequent phosphorylation of downstream targets. nih.govpatsnap.com The design of upadacitinib focused on exploiting structural differences in the ATP-binding site between JAK1 and other JAK isoforms to achieve its selectivity. nih.govresearchgate.net The trifluoromethyl group on the upadacitinib molecule was designed to fit into a specific space in the JAK1 enzyme, contributing to its selectivity. researchgate.net While upadacitinib is primarily an ATP-competitive inhibitor, the broader field of JAK inhibitors also includes allosteric inhibitors that bind to sites other than the ATP-binding site, such as the pseudokinase domain. bohrium.comresearchgate.net
Downstream Signaling Pathway Modulation
By inhibiting JAK1, upadacitinib effectively modulates the downstream signaling pathways that are activated by various cytokines. nih.govnih.gov This interference with intracellular signaling is the basis of its therapeutic effect in inflammatory diseases.
The inhibition of JAK1 by upadacitinib directly prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. rinvoqhcp.compatsnap.com When cytokines bind to their receptors, JAKs are activated and phosphorylate the receptors, creating docking sites for STATs. drugbank.compatsnap.com The bound STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation. patsnap.com Upadacitinib's blockage of JAK1 activity interrupts this cascade, preventing the formation of STAT dimers and their subsequent nuclear translocation. nih.govpatsnap.com
Studies have shown that upadacitinib inhibits the phosphorylation of STAT proteins in response to cytokine stimulation. nih.gov For instance, it has been demonstrated to inhibit IL-6-induced STAT3 phosphorylation and IL-7-induced STAT5 phosphorylation. nih.gov The inhibition of STAT phosphorylation has been observed to be concentration-dependent and reversible. nih.gov
Upadacitinib's selective inhibition of JAK1 has a significant impact on the signaling of several key cytokines implicated in inflammatory diseases.
IL-6: Interleukin-6 is a pro-inflammatory cytokine that signals through a receptor complex associated with JAK1. drugbank.comnih.gov Upadacitinib potently inhibits IL-6-induced signaling, which is a major driver of inflammation in conditions like rheumatoid arthritis. tandfonline.comnih.gov This inhibition is demonstrated by the reduction in IL-6-induced STAT3 phosphorylation. nih.gov
IL-7: Interleukin-7 is a cytokine important for lymphocyte development and homeostasis, and it signals through the common gamma chain receptor, which utilizes JAK1 and JAK3. drugbank.com Upadacitinib has been shown to inhibit IL-7-induced STAT5 phosphorylation. nih.govnih.gov
IFNγ: Interferon-gamma is a cytokine that plays a role in both innate and adaptive immunity and signals through JAK1 and JAK2. bmj.com Upadacitinib has been shown to inhibit IFNγ-stimulated signaling. tandfonline.comnih.gov
OSM: Oncostatin M is a member of the IL-6 cytokine family and is involved in various inflammatory processes. frontiersin.org It signals through receptor complexes that utilize JAK1. frontiersin.org Upadacitinib's inhibition of JAK1 would consequently affect OSM-mediated signaling pathways. nih.gov
Cellular assays have demonstrated that upadacitinib inhibits signaling in response to these JAK1-dependent cytokines with significantly greater potency than its effect on signaling by cytokines that rely on other JAKs, such as erythropoietin which utilizes JAK2. tandfonline.com
Preclinical Pharmacological Characterization
In Vitro Cellular Assay Systems for Selectivity and Potency Assessment
To ascertain the selectivity and potency of upadacitinib (B560087), a variety of in vitro cellular assay systems were employed. These systems provided a controlled environment to measure the compound's inhibitory activity against different JAK isoforms.
To overcome the complexity of JAK kinase interactions in native cells, engineered cell lines were utilized to assess the potency of upadacitinib on individual JAK isoforms. nih.govoup.comresearchgate.net In these cellular assays, upadacitinib demonstrated significant selectivity for JAK1. It was found to be over 40-fold more selective for JAK1 compared to JAK2, 130-fold more selective against JAK3, and 190-fold more selective against TYK2. tandfonline.comnih.govpatsnap.com Specifically, in cellular assays, upadacitinib showed a half-maximal inhibitory concentration (IC50) of 0.014 μM for JAK1, compared to 0.593 μM for JAK2. nih.govresearchgate.net This highlights a pronounced preferential inhibition of JAK1. nih.govresearchgate.net
Table 1: In Vitro Potency of Upadacitinib in Engineered Cell Lines
| JAK Isoform | IC50 (μM) | Fold Selectivity vs. JAK1 |
|---|---|---|
| JAK1 | 0.014 | - |
| JAK2 | 0.593 | >40 |
| JAK3 | 1.820 | ~130 |
| TYK2 | - | ~190 |
Data derived from engineered cell line assays. tandfonline.comnih.govresearchgate.netnih.gov
The functional consequences of JAK inhibition were evaluated in cytokine-stimulated cellular models. Upadacitinib potently inhibited signaling of JAK1-dependent cytokines such as interleukin-6 (IL-6), interferon-gamma (IFNγ), and IL-2. tandfonline.comnih.govresearchgate.net In human T-blast cells, upadacitinib inhibited IL-2-induced phosphorylation of STAT5 (a JAK1/3 dependent process) with a half-maximal effective concentration (EC50) of 13 nM. europa.eu Furthermore, it inhibited IL-6-induced STAT3 phosphorylation (a JAK1/JAK2 dependent process) in human erythroleukaemia TF-1 cells with an EC50 of 9 nM. europa.eu In contrast, the inhibition of erythropoietin (EPO)-induced STAT5 phosphorylation, a process dependent on JAK2, required a much higher concentration, with an EC50 of 628 nM in human UT-7 cells. europa.eu This demonstrates a 60-fold greater potency for inhibiting JAK1-dependent signaling compared to JAK2-dependent signaling. tandfonline.comresearchgate.net
Table 2: Potency of Upadacitinib in Cytokine-Stimulated Cellular Models
| Cytokine | Signaling Pathway | Cellular System | Potency (EC50) |
|---|---|---|---|
| IL-2 | JAK1/3-STAT5 | Human T-blasts | 13 nM |
| IL-6 | JAK1/2-STAT3 | Human TF-1 cells | 9 nM |
| EPO | JAK2-STAT5 | Human UT-7 cells | 628 nM |
Data from cytokine-stimulated cellular assays. europa.eu
In Vivo Efficacy Studies in Non-Human Models
The therapeutic potential of upadacitinib was further investigated in established non-human models of inflammatory diseases, providing crucial insights into its in vivo efficacy.
The rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model of rheumatoid arthritis, was utilized to assess the in vivo efficacy of upadacitinib. nih.govmdpi.com This model is characterized by significant expression of JAK1-mediated cytokines like IL-6 and IFNγ. nih.gov
In the rat AIA model, oral administration of upadacitinib resulted in a dose-dependent reduction in paw swelling, a key indicator of inflammation. nih.govresearchgate.netfda.gov Significant inhibition of paw swelling was observed, with over 90% inhibition at a dose of 10 mg/kg. fda.gov Upadacitinib demonstrated potent, dose-dependent inhibition of inflammation in this model. nih.govresearchgate.net
The protective effects of upadacitinib on joint structural integrity were evaluated using micro-computed tomography (micro-CT) scanning. nih.govresearchgate.net In the rat AIA model, the disease typically leads to significant bone erosion and loss of bone volume. nih.govresearchgate.netnih.gov Treatment with upadacitinib dose-dependently reduced this bone destruction. nih.govresearchgate.net Representative micro-CT scans revealed that while vehicle-treated animals showed significant pitting and bone loss, the bone surfaces of rats treated with upadacitinib were protected. nih.govresearchgate.net Histological analysis further confirmed that upadacitinib administration improved synovial hypertrophy, inflammation, and cartilage damage. nih.govresearchgate.net
Rat Adjuvant-Induced Arthritis Model Investigations
Comparative Efficacy with Other JAK Inhibitors in Preclinical Models
In preclinical evaluations, upadacitinib has demonstrated comparable efficacy to other Janus kinase (JAK) inhibitors in animal models of arthritis. researchgate.nettandfonline.com Specifically, in a rat adjuvant-induced arthritis (AIA) model, a well-established model for rheumatoid arthritis, both upadacitinib and the pan-JAK inhibitor tofacitinib (B832) showed efficacy. researchgate.netnih.govnih.gov In these rat models, treatment with upadacitinib resulted in improvements in paw swelling, synovial hypertrophy, inflammation, damage to cartilage, and bone erosion when compared to controls. tandfonline.com
The efficacy of upadacitinib and tofacitinib in the rat AIA model was found to be comparable, with both compounds demonstrating a clear exposure-response relationship in the inhibition of paw swelling. researchgate.net Despite differences in their JAK selectivity profiles, with upadacitinib being engineered for greater JAK1 selectivity, both inhibitors proved effective in ameliorating disease pathology in this preclinical setting. researchgate.netnih.gov This suggests that the anti-inflammatory effects leading to efficacy in this model are primarily driven by the inhibition of JAK1-mediated signaling pathways. nih.gov
Table 1: Comparative Efficacy of Upadacitinib and Tofacitinib in Rat Adjuvant-Induced Arthritis Model
| Compound | Preclinical Model | Key Efficacy Outcomes | Finding |
|---|---|---|---|
| Upadacitinib | Rat Adjuvant-Induced Arthritis | Inhibition of paw swelling, reduced synovial hypertrophy, inflammation, cartilage damage, and bone erosion. | Demonstrated comparable efficacy to tofacitinib in ameliorating arthritis symptoms. researchgate.nettandfonline.com |
| Tofacitinib | Rat Adjuvant-Induced Arthritis | Inhibition of paw swelling. | Showed similar efficacy to upadacitinib in exposure-response relationships for arthritis inhibition. researchgate.net |
Physiological Consequences of JAK1 Selectivity in Animal Models
The engineering of upadacitinib for greater selectivity for JAK1 over other JAK family members was based on the hypothesis that this would translate into a more favorable benefit-risk profile. researchgate.netnih.govresearchgate.net Preclinical studies in animal models were designed to investigate the physiological consequences of this selectivity, particularly concerning processes mediated by JAK2 and JAK3. researchgate.netnih.gov These studies compared the effects of upadacitinib with the less selective inhibitor tofacitinib on hematological parameters and immune cell populations. researchgate.nettandfonline.com
Effects on Reticulocyte Deployment
The JAK2 isoform plays a crucial role in signaling by erythropoietin, which is essential for the production of red blood cells. tandfonline.com Inhibition of JAK2 can therefore lead to anemia. researchgate.netnih.gov Preclinical studies demonstrated that upadacitinib's selectivity for JAK1 over JAK2 resulted in a reduced effect on reticulocyte (immature red blood cell) deployment compared to tofacitinib. researchgate.netnih.govnih.gov
In rat models, while both upadacitinib and tofacitinib were effective in treating arthritis, upadacitinib had a lesser impact on reticulocyte production for a comparable level of efficacy. researchgate.nettandfonline.com This sparing of reticulocyte deployment is a direct physiological consequence of upadacitinib's greater than 40-fold selectivity for JAK1 over JAK2 in cellular assays. tandfonline.comoup.com
Table 2: Comparative Effects of Upadacitinib and Tofacitinib on Reticulocyte Counts in Rats
| Compound | Primary JAKs Inhibited | Effect on Reticulocyte Deployment | Rationale |
|---|---|---|---|
| Upadacitinib | JAK1-selective researchgate.netresearchgate.net | Reduced effect on reticulocyte deployment relative to efficacy. researchgate.netnih.govnih.gov | High selectivity for JAK1 over JAK2, which mediates erythropoietin signaling. tandfonline.com |
| Tofacitinib | Pan-JAK (JAK1/JAK3 > JAK2) oup.combmj.com | More pronounced effect on reticulocyte deployment. researchgate.net | Less selective, with more significant inhibition of JAK2 compared to upadacitinib. researchgate.net |
Impact on Natural Killer (NK) Cell Populations
Signaling through the common gamma chain, which utilizes JAK3, is important for the development and function of certain lymphocyte populations, including Natural Killer (NK) cells. nih.gov Therefore, inhibition of JAK3 can affect NK cell numbers. researchgate.net Preclinical comparative studies showed that upadacitinib had a reduced impact on circulating NK cell populations compared to tofacitinib. researchgate.netnih.govnih.gov
In a rat model, tofacitinib suppressed NK cell counts with a potency similar to its inhibition of paw swelling in arthritis. nih.gov In contrast, for upadacitinib, the inhibition of NK cell counts was approximately 5-fold less sensitive than its inhibition of paw swelling. nih.gov This resulted in a significantly lower effect on NK cell depletion for a given level of anti-arthritic efficacy. researchgate.netnih.gov This difference is attributed to the weak potency of upadacitinib against JAK3, for which it is over 100-fold more selective for JAK1. researchgate.netnih.gov
Table 3: Comparative Effects of Upadacitinib and Tofacitinib on Natural Killer (NK) Cell Counts in Rats
| Compound | Primary JAKs Inhibited | Effect on NK Cell Populations | Rationale |
|---|---|---|---|
| Upadacitinib | JAK1-selective researchgate.netresearchgate.net | Reduced effect on NK cell depletion relative to efficacy. researchgate.netnih.govnih.gov | Weak potency against JAK3, which is crucial for NK cell homeostasis. nih.gov |
| Tofacitinib | Pan-JAK (JAK1/JAK3 > JAK2) oup.combmj.com | Potent suppression of NK cell counts, comparable to its anti-inflammatory efficacy. nih.gov | Potent inhibition of both JAK1 and JAK3. nih.gov |
Pharmacokinetic Profile Preclinical and Theoretical
Absorption Characteristics and Bioavailability Considerations
In preclinical studies, upadacitinib (B560087) is rapidly absorbed following oral administration. nih.gov Studies in healthy volunteers with an immediate-release (IR) formulation showed a median time to maximum plasma concentration (tmax) of approximately 1 hour under fasting conditions. nih.gov The extended-release (ER) formulation, developed to allow for once-daily dosing, exhibits a median tmax of 2 to 4 hours. researchgate.netnih.gov
Upadacitinib is classified as a high-solubility and high-permeability compound. nih.gov The bioavailability of the ER formulation is estimated to be approximately 76% to 80% relative to the IR formulation. nih.govnih.gov Co-administration with a high-fat meal has been shown to have no clinically significant impact on upadacitinib exposures. europa.eutga.gov.au
Distribution Patterns within Biological Systems
Upadacitinib distributes into various tissues within the body. It is approximately 52% bound to human plasma proteins. nih.govnih.gov The blood-to-plasma ratio is 1.0, indicating that upadacitinib partitions similarly between plasma and the cellular components of blood. fda.govdrugbank.com
In preclinical rat models, radiolabeled upadacitinib was observed to distribute rapidly into most tissues. The highest concentrations were found in the liver, uveal tract, and adrenal gland, with the lowest exposure in the central nervous system, spinal cord, and eye lens. europa.eu The apparent volume of distribution at steady state is estimated to be 224 L in a typical adult. fda.govfda.gov
Metabolism Pathways of Upadacitinib Tartrate
The metabolism of upadacitinib is primarily mediated by cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2D6. nih.govnih.goveuropa.eu In vitro studies confirmed that upadacitinib is a substrate for these enzymes. fda.gov Due to its reliance on CYP3A4 for metabolism, co-administration with strong inhibitors or inducers of this enzyme can significantly alter upadacitinib plasma concentrations. nih.goveuropa.eu For instance, the strong CYP3A4 inhibitor ketoconazole (B1673606) increased upadacitinib exposure, while the strong inducer rifampin decreased it. europa.eufda.gov
The pharmacological activity of upadacitinib is primarily attributed to the parent drug. europa.eueuropa.eu In human studies using radiolabeled upadacitinib, the unchanged parent drug accounted for approximately 79% of the total radioactivity in plasma. europa.eueuropa.eu The main metabolite identified is a product of monooxidation followed by glucuronidation, which accounted for about 13% of the total plasma radioactivity. drugbank.comeuropa.eueuropa.eu No active metabolites of upadacitinib have been identified. europa.eueuropa.eu All human metabolites were also observed in at least one of the animal species used in preclinical testing. europa.eu
Excretion Routes and Elimination Kinetics
Upadacitinib is eliminated from the body through both renal and fecal excretion. Following administration, approximately 24% of the dose is excreted as the unchanged parent drug in the urine and 38% in the feces. nih.govnih.govdrugbank.com Metabolites account for about 34% of the total excreted dose. fda.govdrugbank.com
The elimination of upadacitinib from plasma is biphasic. nih.gov The mean terminal elimination half-life for the extended-release formulation ranges from 8 to 14 hours. nih.goveuropa.eurxabbvie.com
Dose-Proportionality and Steady-State Dynamics in Preclinical Contexts
Upadacitinib exhibits dose-proportional pharmacokinetics over the therapeutic dose range. researchgate.neteuropa.eurxabbvie.com This means that as the dose increases, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase proportionally. nih.govpatsnap.com
With once-daily dosing of the extended-release formulation, steady-state plasma concentrations are typically achieved within four days, with minimal accumulation of the drug in the system. researchgate.neteuropa.eufda.gov In repeat-dose studies in animals, no accumulation of upadacitinib was observed. fda.gov
Chemical Synthesis and Process Development of Upadacitinib Tartrate
Retrosynthetic Analysis and Key Building Blocks
The synthesis of upadacitinib (B560087) is a testament to modern synthetic organic chemistry. A retrosynthetic analysis of the upadacitinib molecule reveals three primary building blocks: the tricyclic heteroaromatic core, a chiral disubstituted pyrrolidine (B122466) ring, and a trifluoroethyl urea (B33335) moiety. smolecule.comresearchgate.netgoogle.com The general strategy involves the synthesis of these key fragments followed by their sequential assembly.
The core structure of upadacitinib is a complex tricyclic system, specifically a 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine. smolecule.com The key building blocks identified through retrosynthesis are:
Pyrrolo[3,2-b]pyridine Moiety: This forms the foundational heterocyclic system which is further elaborated to the final tricyclic core.
A Chiral (3S,4R)-4-ethylpyrrolidine-3-yl fragment: This portion of the molecule contains two stereocenters, the correct configuration of which is crucial for the drug's biological activity. smolecule.com
A 2,2,2-trifluoroethylamine (B1214592) unit: This is incorporated in the final steps to form the urea linkage.
Detailed Synthetic Routes and Methodologies
The synthesis of upadacitinib has been approached through various routes, with continuous efforts to improve efficiency, scalability, and stereoselectivity.
Synthesis of Pyrrolo[3,2-b]pyridine Moiety
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then further functionalized. For instance, it can be coupled with 3-(4-chlorophenoxy)phenyl)methanamine in some synthetic schemes for related compounds. chemmethod.com In the context of upadacitinib, this pyrrolo[2,3-d]pyrimidine core is elaborated into the final 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine structure. This often involves the introduction of an amino group at the 2-position, which then participates in a cyclization to form the imidazole (B134444) ring.
Preparation of Pyrrolidine Derivative
One of the earlier routes relied on the classical resolution of a racemic mixture of the pyrrolidine derivative. This method, while effective, is often less efficient for large-scale production due to the loss of at least 50% of the material.
Construction of Trifluoroethyl Urea Structure
The final key transformation in the synthesis of upadacitinib is the formation of the trifluoroethyl urea moiety. This is typically achieved in the later stages of the synthesis. The deprotected pyrrolidine nitrogen is reacted with a suitable carbonylating agent, such as carbonyldiimidazole (CDI), to form an activated intermediate. google.com This intermediate is then reacted with 2,2,2-trifluoroethylamine to yield the final upadacitinib molecule. nih.gov The reaction is generally high-yielding and clean.
Novel Synthetic Strategies and Intermediate Compounds
The quest for more efficient and cost-effective manufacturing processes has led to the development of several novel synthetic strategies for upadacitinib.
One notable innovation is the use of an iron-catalyzed cross-coupling reaction to introduce the ethyl group onto the pyrrolidine ring. researchgate.net This method offers a more sustainable and economical alternative to the more commonly used palladium or nickel catalysts. researchgate.net A specific example is the use of an FeCl3/p-aminophenol catalyst system, which has been shown to increase the yield of this key step by 25% under milder reaction conditions. smolecule.comresearchgate.net
Patents have disclosed alternative processes for the preparation of key pyrrolidine intermediates, aiming for more cost-effective and industrially viable routes. google.com The use of Weinreb amides as key intermediates has also been explored to facilitate the construction of the molecule.
Furthermore, novel compounds have been designed as intermediates to streamline the synthesis and improve the purity of the final product. For example, specific protected forms of the pyrrolidine and heterocyclic fragments have been developed to enhance solubility, crystallinity, and reactivity in subsequent steps.
Optimization of Synthetic Steps and Reaction Conditions
Significant efforts have been dedicated to the optimization of various steps in the synthesis of upadacitinib to enhance yield, purity, and scalability.
For the iron-catalyzed ethylation of the pyrrolidine precursor, detailed studies have been conducted to optimize reaction parameters such as the catalyst, ligand, solvent, temperature, and reaction time. For instance, the combination of FeCl3 and p-aminophenol as a ligand in a tetrahydrofuran (B95107) (THF) solvent system at low temperatures has been identified as highly effective. smolecule.comresearchgate.net
| Parameter | Optimized Condition |
| Catalyst | FeCl3 |
| Ligand | p-aminophenol |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -30 °C to room temperature |
Process development has also focused on telescoping multiple synthetic steps into a single, streamlined process without the isolation of intermediates. This approach, often referred to as a "one-pot" synthesis, significantly reduces waste, solvent usage, and production time. For example, the four-step sequence from N-Cbz glycine (B1666218) ethyl ester and ethyl acrylate (B77674) to the dihydropyrrole acid intermediate for the enantioselective reduction has been successfully telescoped. Current time information in Bangalore, IN.
The cyclization reaction to form the final imidazole ring has also been a subject of optimization studies. Different reaction conditions, including solvents and reagents, have been screened to maximize the yield and minimize the formation of impurities. The use of trifluoroacetic anhydride (B1165640) has been reported to facilitate this cyclization. nih.gov
Catalytic Systems for Enhanced Yield (e.g., FeCl3/p-aminophenol)
The development of efficient and high-yield chemical syntheses is a critical aspect of pharmaceutical manufacturing. In the synthesis of upadacitinib, a key step is the introduction of an ethyl group onto the pyrroline (B1223166) ring, a process that has been a focus for optimization. researchgate.netscielo.brscienceopen.comscielo.br Researchers have explored various catalytic systems to improve the efficiency of this transformation, with a notable example being the use of an iron-based catalyst. researchgate.netscielo.brscienceopen.comscielo.br
An innovative approach utilizes a catalytic system composed of ferric chloride (FeCl3) and p-aminophenol. researchgate.netscielo.brscienceopen.comscielo.br This system has been shown to effectively catalyze the cross-coupling reaction for the introduction of the ethyl group to the pyrrolidine 3-position. scielo.brscielo.br The use of p-aminophenol as a ligand in this iron-catalyzed system is a novel development. scielo.brscielo.br This method offers several advantages, including milder reaction conditions and a significant increase in the reaction yield, reportedly by 25% compared to previously existing methods. researchgate.netscielo.brscienceopen.comscielo.brscielo.br
The proposed mechanism suggests that p-aminophenol facilitates the reduction of Fe(III) to the more reactive Fe(II) state, which is crucial for the catalytic cycle. scielo.br This iron-based catalytic system not only improves the yield and reduces production costs but also presents a more environmentally friendly and cost-effective alternative to other methods. scielo.brscielo.brgoogle.com The effectiveness of this system has also been demonstrated in scale-up experiments, indicating its potential for industrial application. researchgate.netscielo.brscienceopen.comscielo.br
Table 1: Research Findings on FeCl3/p-aminophenol Catalytic System
| Parameter | Description |
|---|---|
| Catalyst System | Ferric chloride (FeCl3) / p-aminophenol |
| Key Reaction | Introduction of an ethyl group onto the pyrroline ring of a upadacitinib intermediate. researchgate.netscielo.brscienceopen.comscielo.br |
| Reported Yield Increase | 25% increase compared to previous methods. researchgate.netscielo.brscienceopen.comscielo.brscielo.br |
| Advantages | Milder reaction conditions, increased yield, cost-effectiveness. researchgate.netscielo.brscienceopen.comscielo.br |
| Scalability | The process has proven effective in scale-up experiments. researchgate.netscielo.brscienceopen.comscielo.br |
Stereoselective Synthesis Approaches
The biological activity of many pharmaceutical compounds is highly dependent on their three-dimensional structure, or stereochemistry. Upadacitinib possesses a specific stereochemistry that is crucial for its function, necessitating the use of stereoselective synthesis methods to produce the correct enantiomer.
A significant challenge in the synthesis of upadacitinib is the creation of the chiral pyrrolidine fragment with the desired stereoconfiguration. acs.org To address this, researchers have developed enantioselective synthesis strategies. One such approach employs a chiral auxiliary, Oppolzer's chiral sultam, to direct an asymmetric 1,3-dipolar cycloaddition. acs.org This method allows for the construction of the 3,4-syn substituted pyrrolidine moiety with a high degree of diastereoselectivity and enantioselectivity. acs.org A key advantage of this process is the ability to easily remove and reuse the chiral auxiliary, which is beneficial for large-scale production. acs.org
Another strategy involves an asymmetric hydrogenation process. acs.org This approach has been successfully used to produce a cis-(S,S)-3,4-disubstituted pyrrolidine intermediate with high selectivity. acs.org This intermediate is then converted to the desired trans-(R,S)-3,4-disubstituted pyrrolidine through an amide formation step that simultaneously inverts the carboxy stereocenter. acs.org The development of such stereoselective methods is essential for the efficient and scalable synthesis of upadacitinib. acs.org
Scalability Considerations in Chemical Synthesis
Translating a chemical synthesis from the laboratory to an industrial scale introduces a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable manufacturing process. smolecule.com The large-scale synthesis of upadacitinib has required careful consideration of several factors.
One major consideration is the use of hazardous reagents. Some early synthetic routes for upadacitinib intermediates employed reagents like TMS diazomethane, which is highly toxic and poses significant safety risks in industrial production. google.com Consequently, a key focus of process development has been to identify and implement safer alternative reagents and synthetic pathways that are more suitable for large-scale manufacturing. google.com
The successful scale-up of upadacitinib synthesis relies on a deep understanding of the chemical process and the implementation of robust engineering controls. smolecule.com This includes the design of specialized equipment for reactions that require precise control over parameters like pressure and temperature, as well as for efficient mixing and heat transfer. smolecule.com Rigorous quality control systems are also essential to monitor the purity of intermediates and the final product throughout the manufacturing process. smolecule.com
Structural Activity Relationship Sar and Molecular Design Principles
Ligand-Protein Interactions Guiding JAK1 Selectivity
The selectivity of upadacitinib (B560087) for JAK1 is rooted in the specific interactions between the drug molecule (ligand) and the amino acid residues within the ATP-binding site of the JAK1 enzyme. nih.govpatsnap.com These interactions are primarily hydrogen bonds and van der Waals forces. The pyrrolo[2,3-d]pyrimidine core of upadacitinib forms crucial hydrogen bonds with the hinge region of the kinase, particularly with residues E957 and L959, which is a common feature for many kinase inhibitors. acs.org
Molecular modeling studies have shown that upadacitinib forms three hydrogen bonds with JAK1 at residues E883, E957, and L959. nih.gov In contrast, it forms only two hydrogen bonds with JAK2 and JAK3, and just one with TYK2. nih.gov The additional hydrogen bond with the glycine-rich loop of JAK1 (E883) is a key factor in its selectivity. nih.gov Furthermore, van der Waals interactions, especially with L1010 in a hydrophobic pocket, are more favorable in JAK1 compared to other JAK isoforms. nih.gov These subtle but significant differences in the amino acid composition and conformation of the ATP-binding pockets among the JAK isoforms are what allow for the selective binding of upadacitinib to JAK1. nih.gov
Rational Design of Upadacitinib Tartrate for Enhanced Specificity
The development of upadacitinib was a deliberate process of rational drug design aimed at improving upon the first-generation JAK inhibitors, which were less selective. nih.govspringermedizin.de A primary focus of the design was to exploit the conformational differences in the glycine-rich loop between JAK1 and JAK2. researchgate.net
The design of upadacitinib included the incorporation of a trifluoroethyl group, which was predicted to optimally occupy the tight van der Waals space under the glycine-rich loop of JAK1, inducing a "closed" conformation that is more favorable in JAK1 than in JAK2. researchgate.net This "induced fit" is a key element of its enhanced specificity. The tartrate salt form of upadacitinib was chosen to improve the drug's physicochemical properties, such as solubility, which can enhance its absorption and bioavailability.
Influence of Functional Groups on Potency and Selectivity
The potency and selectivity of upadacitinib are a direct result of the specific functional groups within its chemical structure.
Pyrrolo[2,3-d]pyrimidine core : This heterocyclic structure is a common feature in many JAK inhibitors and serves as the anchor for the molecule within the ATP-binding site by forming critical hydrogen bonds with the hinge region of the kinase.
Trifluoroethyl group : As mentioned, this group was rationally designed to fit into a specific pocket under the glycine-rich loop of JAK1, enhancing both potency and selectivity through an induced-fit mechanism. researchgate.net
The combination of these functional groups results in a molecule with high affinity and selectivity for JAK1. Enzymatic and cellular assays have demonstrated that upadacitinib is significantly more potent at inhibiting JAK1 compared to JAK2, JAK3, and TYK2. nih.govpatsnap.com
| JAK Isoform | IC50 (Enzymatic Assay) | Selectivity vs. JAK1 (Cellular Assay) |
|---|---|---|
| JAK1 | 0.043 μM | - |
| JAK2 | 0.12 μM | >40-fold |
| JAK3 | 2.3 μM | >130-fold |
| TYK2 | 4.7 μM | >190-fold |
Advanced Research Methodologies and Novel Delivery Systems
Network Pharmacology Approaches for Target Identification and Mechanism Elucidation
Network pharmacology has emerged as a valuable tool for understanding the complex interactions of drugs with biological systems. In the context of upadacitinib (B560087), this approach has been utilized to explore its therapeutic targets and molecular mechanisms beyond its primary Janus kinase (JAK) inhibition.
One such study investigated the potential of upadacitinib in treating Sjogren's syndrome (SS) by employing network pharmacology and molecular docking analyses. nih.gov The research identified a substantial number of genes associated with both upadacitinib and SS. Specifically, 298 upadacitinib-related target genes and 1,339 SS-related target genes were identified, leading to the discovery of 56 overlapping target genes. nih.gov Further analysis pinpointed 12 hub target genes, including STAT3, NFKB1, HIF-1, and PIK3CA, among others. nih.gov
The study's findings suggest that upadacitinib's therapeutic effects may be mediated through the regulation of crucial biological processes such as inflammatory responses, apoptosis, and maintaining microenvironment homeostasis. nih.gov Key signaling pathways implicated by the network pharmacology analysis include the hypoxia-inducible factor 1 (HIF-1) signaling pathway, the apoptosis pathway, the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, and the Th17 cell differentiation pathway. nih.gov These findings provide a theoretical foundation for the anti-inflammatory and anti-apoptotic activities of upadacitinib in the context of SS. nih.gov
Molecular Docking and Computational Modeling for Ligand-Target Interactions
Molecular docking and computational modeling are instrumental in visualizing and understanding the interactions between a ligand, such as upadacitinib, and its protein targets at a molecular level. These techniques have been crucial in elucidating the selectivity of upadacitinib for JAK1 over other JAK family members. nih.govmdpi.com
Upadacitinib was specifically designed to enhance its selectivity for JAK1 by leveraging interactions beyond the ATP-binding site. portico.org The active site of JAKs is composed of several subdomains, including the glycine (B1666218) loop, hinge region, catalytic loop, and activation loop. nih.gov Molecular modeling studies have revealed that interactions with amino acid residues in the hinge region are critical for the binding of JAK inhibitors. nih.gov
In a study comparing upadacitinib's binding to different JAK isoforms, molecular dynamics (MD) simulations were performed. The results indicated that the stability of the intermolecular complex, assessed by the number of intermolecular hydrogen bonds, is a key determinant of selectivity. nih.gov An additional hydrogen bond was observed between upadacitinib and the glycine loop of JAK1, which was not present in other JAK isoforms. nih.gov
Molecular docking analyses have also been used to confirm the binding affinities between upadacitinib and potential therapeutic targets identified through network pharmacology. For instance, in the study related to Sjogren's syndrome, docking simulations showed strong binding affinities of upadacitinib with key proteins like STAT3, HIF1A, and PARP1. nih.gov The binding energy scores were reported as -6.9 kcal/mol for STAT3, -8.3 kcal/mol for HIF1A, and -8.8 kcal/mol for PARP1, indicating stable and potent interactions. nih.gov
Physicochemical Considerations for Advanced Drug Delivery Systems
The development of advanced drug delivery systems for upadacitinib tartrate necessitates a thorough understanding of its physicochemical properties. Upadacitinib is classified as a highly soluble drug. ucl.ac.uk Its molecular weight is 380.4 g/mol , and it has a LogP value of 2.7, indicating good lipophilicity for membrane permeation. pharmacompass.comjaptronline.com These properties are advantageous for various formulation strategies, including oral extended-release and transdermal delivery systems.
For oral formulations, upadacitinib is considered a Biopharmaceutics Classification System (BCS) Class I drug, signifying high solubility and high permeability. nih.gov The extended-release formulation of upadacitinib utilizes hydroxypropyl methylcellulose (B11928114) (HPMC) as a release-controlling polymer. ucl.ac.uknih.gov This polymer forms a gel layer upon contact with gastrointestinal fluids, controlling drug release through a combination of diffusion and erosion of the polymer matrix. ucl.ac.uknih.gov
Investigation into Transdermal Patch Formulation Research
Transdermal delivery offers a promising alternative to oral administration, potentially improving patient compliance and avoiding first-pass metabolism. japtronline.com Research has been conducted to formulate and optimize a matrix-type transdermal patch for upadacitinib. japtronline.comjaptronline.com
In one study, transdermal patches were prepared using the solvent casting method. japtronline.com The formulation involved dissolving upadacitinib and polymers, specifically HPMC K4M and PVP K30, in ethanol. japtronline.com A 3² factorial design was employed to optimize the polymer concentrations to achieve desired patch characteristics. japtronline.comjaptronline.com Propylene (B89431) glycol was included as a plasticizer, and oleic acid was used as a permeation enhancer. japtronline.com The use of permeation enhancers like oleic acid and propylene glycol is crucial as they can disrupt the intercellular lipid structure of the stratum corneum, facilitating drug penetration. japtronline.comresearchgate.net
Factors Influencing Permeation and Release Kinetics
The permeation and release kinetics of upadacitinib from transdermal patches are influenced by several factors, primarily the composition of the patch matrix. The concentrations of polymers such as HPMC K4M and PVP K30 have been shown to be critical. japtronline.comjaptronline.com
An optimized formulation from a factorial design study (designated SF8) demonstrated excellent physicochemical properties, including a high drug content of 99.05 ± 0.83% and optimal mechanical strength. japtronline.comresearchgate.net The ex vivo permeation of this optimized patch reached 86.35% over 12 hours, with a flux of 102.91 μg/cm²/h. japtronline.com The release kinetics were found to follow a zero-order model, which is ideal for maintaining consistent plasma drug levels. japtronline.comjaptronline.com The study highlighted the significant impact of polymer concentrations on both the adhesion strength and the drug permeation of the patch. japtronline.comresearchgate.net
In Vitro Dissolution and Release Studies for Novel Formulations
In vitro dissolution studies are essential for the development and quality control of new drug formulations, providing insights into the drug release profile. For the extended-release (ER) oral tablet formulation of upadacitinib, extensive in vitro dissolution testing has been conducted to establish an in vitro-in vivo correlation (IVIVC). nih.govnih.gov
In one study, four different upadacitinib ER formulations with varying in vitro release characteristics were evaluated alongside an immediate-release (IR) capsule. nih.gov The dissolution studies were performed using USP Dissolution Apparatus 1 at a pH of 6.8 and a rotation speed of 100 rpm. nih.govnih.gov The four ER formulations (A, B, C, and D) were designed to release at least 80% of the drug by 6, 8, 10, and 16 hours, respectively. nih.gov
The data from these dissolution studies, combined with in vivo pharmacokinetic data from a human study, were used to develop a Level A IVIVC. nih.govnih.gov A non-linear relationship was found to best describe the correlation between the in vitro dissolution and the in vivo absorption profiles of upadacitinib. nih.govnih.gov The developed IVIVC model was successfully validated and met regulatory criteria, allowing it to be used as a surrogate for in vivo bioequivalence studies for certain formulation or manufacturing changes. nih.govnih.govd-nb.info
Application of Analytical Techniques in Formulation Science
A variety of analytical techniques are employed in the formulation science of this compound to ensure the quality, stability, and performance of the drug product.
Chromatography: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) are fundamental for the quantitative analysis of upadacitinib. A validated UPLC-MS/MS method has been developed for the quantification of upadacitinib in beagle dog plasma, using an Acquity UPLC BEH C18 column and a gradient mobile phase of acetonitrile (B52724) and 0.1% formic acid in water. dovepress.com Plasma concentrations of upadacitinib in human studies have also been determined using a validated liquid chromatography method with tandem mass spectrometry. nih.gov Furthermore, a robust HPLC method has been developed using an Analytical Quality-by-Design approach for the enantiomeric quantification of upadacitinib. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to assess the compatibility between the drug and the excipients in a formulation. researchgate.net In the development of upadacitinib transdermal patches, FTIR was used to evaluate potential interactions between upadacitinib and the polymers used in the patch matrix. researchgate.net By comparing the spectra of the pure drug, the polymers, and their physical mixtures, researchers can confirm that no significant chemical interactions that could compromise the stability or efficacy of the drug have occurred. researchgate.net
Future Directions in Upadacitinib Tartrate Research
Exploration of Molecular Interactions Beyond Primary Targets
Upadacitinib (B560087) is a selective Janus kinase (JAK) inhibitor engineered to preferentially inhibit JAK1 over the other isoforms, JAK2, JAK3, and tyrosine kinase 2 (TYK2). nih.govnih.gov This selectivity is based on structural differences in the ATP-binding site among the JAK family of enzymes. nih.govmdpi.com The primary mechanism involves competing with ATP to block the kinase activity, which in turn prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins. nih.govpatsnap.com This targeted action dampens the signaling of key pro-inflammatory cytokines, such as IL-6 and IFNγ, which are central to the pathophysiology of several autoimmune diseases. nih.govnbinno.com
While the focus has been on JAK1, future research is expanding to create a more comprehensive map of upadacitinib's molecular interactions. This involves investigating potential off-target binding and activity against a broader array of kinases, a process known as kinome profiling. brimr.org Such studies are crucial for understanding the full spectrum of the compound's biological effects and for distinguishing its activity profile from less selective JAK inhibitors. youtube.com Furthermore, molecular modeling and simulation studies continue to refine the understanding of how upadacitinib achieves its selectivity, analyzing the specific hydrogen bonds and intermolecular interactions within the active sites of all JAK isoforms. mdpi.comacs.org Research is also anticipated to delve deeper into the downstream consequences of sustained JAK1 inhibition across various immune and non-immune cell types, elucidating its broader impact on cellular signaling networks. nih.gov
Investigation of Long-Term Preclinical Pharmacodynamic Effects
The long-term pharmacodynamic effects of continuous upadacitinib tartrate administration in preclinical models are a key area for future investigation. Current preclinical studies have validated its mechanism and efficacy in various models of inflammatory disease. nbinno.com For instance, in models of experimental autoimmune uveitis, upadacitinib has been shown to suppress the proliferation of pathogenic CD4 T cells and alter cell-cell communication pathways. nih.gov Other studies in immunocompetent mouse models demonstrated that upadacitinib can mitigate systemic inflammatory responses, evidenced by significantly lowered plasma levels of IFN-γ. nih.gov
Building on these findings, future long-term preclinical studies will likely focus on the chronic impact of selective JAK1 inhibition on the immune system. This includes assessing the sustained effects on the development, function, and memory of various lymphocyte populations, including T cells and B cells. nih.gov Another area of interest is the potential for adaptation or compensatory changes within cytokine signaling networks following prolonged exposure to the compound. These investigations aim to provide a deeper understanding of the lasting immunological modifications induced by upadacitinib, which can inform its continued therapeutic development.
Development of Advanced Analytical Techniques for Compound Characterization in Biological Matrices
The precise quantification of upadacitinib in biological matrices is fundamental for pharmacokinetic, pharmacodynamic, and drug-drug interaction studies. dovepress.com To this end, several sensitive and reliable ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for its determination in plasma from various species, including humans and beagle dogs. dovepress.comnih.govnih.gov These methods typically involve sample extraction via protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection by mass spectrometry. nih.govnih.govpnrjournal.com
Future research in this area is directed toward creating more advanced and high-throughput analytical platforms. There is a growing need to develop and validate methods for quantifying upadacitinib and its metabolites in more complex or less accessible biological matrices, such as synovial fluid or specific tissues, to better understand drug distribution and target engagement. Furthermore, the development of microsampling techniques is a priority, as it would reduce the volume of biological samples required, which is particularly advantageous in preclinical research involving small animals. dovepress.com High-resolution mass spectrometry will also be instrumental in identifying and characterizing previously unknown metabolites, providing a more complete picture of the compound's biotransformation.
Below is a table summarizing the validation parameters from a published UPLC-MS/MS method for quantifying upadacitinib in beagle dog plasma. dovepress.comnih.gov
| Parameter | Finding |
| Linearity Range | 1–500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (RSD%) | < 10.03% |
| Inter-day Precision (RSD%) | < 10.03% |
| Accuracy (RE%) | -3.79% to 2.58% |
| Extraction Recovery | > 80% |
| Matrix Effect | ~100% |
Innovative Approaches to Synthesis and Process Streamlining
The manufacturing of this compound relies on a multi-step chemical synthesis. A critical step that has been a focus of research is the introduction of the ethyl group onto the pyrrolidine (B122466) ring structure of a key intermediate. scielo.brscielo.br Traditional methods for this type of cross-coupling reaction often utilize palladium catalysts. scielo.br However, recent innovations have explored more cost-effective and sustainable alternatives.
One innovative approach involves an iron-catalyzed cross-coupling reaction using an FeCl3/p-aminophenol catalyst system. scielo.brscielo.br This method has been shown to increase the reaction yield by 25% compared to previously reported methods while utilizing milder reaction conditions. scielo.brscielo.brresearchgate.net Numerous patents also describe improved, more efficient, and environmentally friendly synthetic routes that avoid hazardous or expensive reagents. google.comgoogle.comjustia.com
Future research in the synthesis of upadacitinib will likely focus on several key areas. The development of novel catalytic systems to further improve efficiency and yield remains a priority. There is also significant interest in process streamlining through the implementation of continuous manufacturing technologies. These processes can offer enhanced consistency, safety, and cost-effectiveness compared to traditional batch manufacturing. Finally, the application of green chemistry principles, such as the use of safer solvents and the reduction of chemical waste, will be integral to developing more sustainable and environmentally responsible synthetic processes for this compound. justia.com
Q & A
Q. What are the key pharmacokinetic properties of upadacitinib tartrate, and how do they influence experimental design in clinical trials?
Upadacitinib is a JAK1-selective inhibitor with a pharmacokinetic profile characterized by CYP3A metabolism (minor CYP2D6 contribution) and renal excretion of ~20% unchanged drug. Population analyses indicate that factors like sex, mild-to-moderate renal impairment, and body weight have statistically significant but clinically non-relevant effects on clearance . Researchers should account for these properties when designing dose-adjustment protocols or selecting patient cohorts. For example, stratification by renal function or CYP2D6 metabolic phenotype may be unnecessary in trials due to limited clinical impact.
Q. How can researchers validate the efficacy of this compound in inflammatory diseases using standardized clinical endpoints?
Efficacy validation should align with endpoints such as Eczema Area and Severity Index (EASI-75) and Pruritus Numerical Rating Scale (NRS4) . Meta-analyses of four RCTs (n=2,959) demonstrate that upadacitinib 30 mg outperforms 15 mg and placebo in achieving EASI-75 (OR: 5.2) and NRS4 (OR: 3.8) responses . Trials should incorporate double-blinding, placebo-controlled arms, and stratified randomization based on disease severity (e.g., moderate vs. severe atopic dermatitis).
Q. What safety considerations are critical when analyzing adverse events (AEs) in upadacitinib studies?
Prioritize AE monitoring for acne , nasopharyngitis , and blood creatine phosphokinase elevation , which are dose-dependent and more frequent with upadacitinib than comparators . Safety protocols should include regular dermatologic assessments and creatine kinase monitoring. For cardiovascular risks, evaluate MACE (major adverse cardiovascular events) and VTE (venous thromboembolism) using pooled data from phase 3 trials, adjusting for comorbidities like obesity or smoking .
Advanced Research Questions
Q. How can Box–Behnken experimental design optimize analytical methods for this compound characterization?
Apply Box–Behnken design to assess critical factors (e.g., mobile phase composition, flow rate, column temperature) in RP-HPLC method development. For example, a three-factor, three-level design with ANOVA validation can identify interactions between variables and optimize resolution of degradation products . Responses such as peak asymmetry and retention time variability should be modeled using polynomial equations to ensure robustness.
Q. How should researchers address contradictory data on upadacitinib’s metabolic pathways across preclinical and clinical studies?
Contradictions may arise from interspecies variability (e.g., murine vs. human CYP450 expression) or differences in assay sensitivity. Validate findings using in vitro hepatocyte models and population pharmacokinetic analyses to reconcile discrepancies. For instance, CYP2D6 phenotype showed no clinical impact on clearance in RA trials despite in vitro data suggesting minor involvement . Use sensitivity analyses to quantify uncertainty in metabolic pathway contributions.
Q. What strategies are effective for synthesizing this compound with high enantiomeric purity?
Focus on asymmetric catalysis and chiral resolution techniques. Key steps include:
- Enantioselective synthesis of the pyrrolopyrimidine core using transition-metal catalysts.
- Tartrate salt formation to isolate the active enantiomer via differential crystallization . Purity should be confirmed by chiral HPLC (e.g., Chiralpak AD-H column) and X-ray crystallography.
Methodological Frameworks
How can the PICO framework structure research questions on upadacitinib’s comparative efficacy?
- Population : Adults with moderate-to-severe rheumatoid arthritis (RA).
- Intervention : Upadacitinib 15 mg/day.
- Comparison : TNF inhibitors (e.g., adalimumab).
- Outcome : ACR50 response at 24 weeks. This framework ensures comparability across trials and reduces confounding by aligning inclusion criteria and endpoints .
Q. What statistical methods are appropriate for analyzing dose-response relationships in upadacitinib trials?
Use mixed-effects models to handle repeated measures (e.g., EASI scores over time) and ANOVA with post-hoc Tukey tests for pairwise dose comparisons. For rare AEs (e.g., MACE), employ Cox proportional hazards models with adjustment for competing risks .
Data Management and Reproducibility
Q. How can researchers access and validate clinical trial data for secondary analyses?
Qualified researchers may request data via AbbVie’s portal (https://www.abbvie.com/clinical-trials-data-sharing.html ) after submitting a proposal, statistical analysis plan, and data-sharing agreement. Reproducibility requires adherence to the original trial’s inclusion/exclusion criteria and endpoint definitions .
Q. What steps ensure transparency in reporting conflicting results from real-world vs. RCT data?
- Disclose data sources (e.g., claims databases vs. controlled trials).
- Perform subgroup analyses to identify heterogeneity (e.g., age, comorbidities).
- Use GRADE criteria to assess evidence quality and contextualize limitations .
Tables
Table 1. Key Efficacy Outcomes from Upadacitinib Meta-Analysis
| Endpoint | Upadacitinib 15 mg (OR) | Upadacitinib 30 mg (OR) | Placebo (OR) |
|---|---|---|---|
| EASI-75 Response | 3.1 | 5.2 | 1.0 |
| NRS4 Reduction | 2.4 | 3.8 | 1.0 |
| Serious AEs | 1.2 | 1.5 | 1.0 |
Table 2. Common Methodological Pitfalls and Solutions
| Pitfall | Solution |
|---|---|
| Overlooking CYP450 interactions | Use in vitro CYP inhibition assays |
| Inadequate AE stratification | Apply propensity score matching |
| Poor chiral purity in synthesis | Validate with chiral HPLC and XRD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
